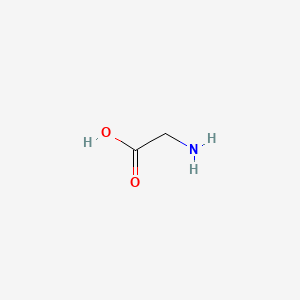
2-Ethylhexyl methacrylate
概要
説明
2-Ethylhexyl methacrylate is a methacrylate ester monomer with the chemical formula C₁₂H₂₂O₂. It is a colorless liquid known for its low volatility and excellent adhesion properties. This compound is widely used in the production of polymers and copolymers, enhancing their flexibility, impact resistance, and toughness .
作用機序
Target of Action
2-Ethylhexyl Methacrylate (2-EHMA) is a methacrylate ester monomer . Its primary targets are a wide range of substrates to which it exhibits excellent adhesion . It is used in the manufacturing of polymers and for chemical syntheses .
Mode of Action
2-EHMA interacts with its targets through copolymerization . It forms homopolymers and copolymers, and can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters, and drying oils, among others . It readily undergoes addition reactions with a wide variety of organic and inorganic compounds .
Biochemical Pathways
The biochemical pathways affected by 2-EHMA are primarily those involved in polymer synthesis and chemical reactions. As a monofunctional monomer, it exhibits the characteristic high reactivity of methacrylates and a branched hydrophobic moiety . This allows it to participate in various chemical syntheses and addition reactions .
Result of Action
The molecular and cellular effects of 2-EHMA’s action are primarily observed in the properties it imparts to polymers. These include chemical resistance, hydrophobicity, flexibility, scratch resistance, adhesion, heat resistance, high solids, and weatherability .
Action Environment
The action, efficacy, and stability of 2-EHMA are influenced by environmental factors. For instance, to prevent polymerization, 2-EHMA must always be stored under air, never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . Under these conditions, a storage stability of one year can be expected upon delivery .
生化学分析
Biochemical Properties
It is known that this compound can react by free-radical polymerization to form macromolecules having a molecular weight of up to 200,000 g/mol
Molecular Mechanism
The molecular mechanism of 2-Ethylhexyl methacrylate involves free-radical polymerization . This process can be initiated by light, peroxides, heat, or contaminants . The resulting polymers can have a molecular weight of up to 200,000 g/mol
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 218 °C/1013 hPa and a melting point of -50 °C . It also has a vapor pressure of 0.13 hPa at 20 °C
Dosage Effects in Animal Models
It is known that the LD50 orally in rats is greater than 2000 mg/kg
Metabolic Pathways
It is known that this compound can react by free-radical polymerization
Transport and Distribution
It is known that this compound has a density of 0.88 g/cm3 at 20 °C
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl methacrylate is typically synthesized through the esterification of methacrylic acid with 2-ethylhexanol. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and water formed during the reaction is removed by azeotropic distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where methacrylic acid and 2-ethylhexanol are fed into a reactor. The reaction is carried out in the presence of a polymerization inhibitor such as hydroquinone to prevent unwanted polymerization. The product is then purified through distillation to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 2-Ethylhexyl methacrylate primarily undergoes polymerization reactions. It can participate in free-radical polymerization, often initiated by heat, light, or peroxides. This compound can also undergo copolymerization with other monomers such as styrene, acrylonitrile, and vinyl acetate .
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Copolymers: Formed with monomers like methyl methacrylate, butyl acrylate, and styrene under similar conditions.
Major Products:
Homopolymers: Poly(this compound) with high flexibility and impact resistance.
科学的研究の応用
2-Ethylhexyl methacrylate is extensively used in scientific research and industrial applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Incorporated into hydrogels for biomedical applications, such as contact lenses and drug delivery systems.
類似化合物との比較
Methyl methacrylate: A widely used methacrylate monomer with higher volatility and lower flexibility compared to 2-ethylhexyl methacrylate.
Butyl methacrylate: Offers similar properties but with slightly different mechanical characteristics.
2-Ethylhexyl acrylate: Similar in structure but differs in the polymerization behavior and final polymer properties.
Uniqueness: this compound stands out due to its low volatility, excellent adhesion, and ability to enhance the flexibility and impact resistance of polymers. These properties make it particularly valuable in applications requiring durable and flexible materials .
特性
IUPAC Name |
2-ethylhexyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMWEYDKDCEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-51-1 | |
| Record name | Poly(2-ethylhexyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3027293 | |
| Record name | 2-Ethylhexyl 2-methyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [ICSC] Colorless liquid with an odor of ether; [MSDSonline], LIQUID. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
110 °C @ 14 mm Hg, 113-224 °C | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
92 °C | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.880 g/cu cm @ 25 °C, Relative density (water = 1): 0.9 | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
6.8 (Air= 1), Relative vapor density (air = 1): 6.8 | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.07 [mmHg], VP: < 1 mm Hg at 20 °C; Conversion factor: 8.09 mg/cu m= 1 ppm, 0.076 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 133 | |
| Record name | 2-Ethylhexyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
688-84-6, 25719-51-1 | |
| Record name | Ethylhexyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025719511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl 2-methyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7XLQ325N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-ethylhexyl methacrylate?
A1: The molecular formula of 2-EHMA is C12H22O2, and its molecular weight is 214.30 g/mol.
Q2: What are the characteristic spectroscopic features of 2-EHMA?
A2: Although specific spectroscopic data isn't extensively detailed in the provided research, 2-EHMA can be characterized using techniques like 1H NMR, IR, and SEC analyses. [, , ] For instance, 1H NMR helps determine monomer ratios in copolymers containing 2-EHMA. [] IR spectroscopy can confirm the presence of specific functional groups, while SEC analyses provide information about molecular weight and distribution in synthesized polymers. []
Q3: How does 2-EHMA influence the glass transition temperature (Tg) of polymers?
A3: Incorporating 2-EHMA into copolymers can significantly influence the Tg. For instance, polyHIPE materials synthesized with varying amounts of styrene and 2-EHMA showed lower-than-expected Tg values, indicating a copolymer composition richer in 2-EHMA than the initial feed. [] In poly(this compound-co-2-ureido-4[1H]-pyrimidone methacrylate) copolymers, increasing the UPyMA content led to a linear increase in Tg. []
Q4: How does the presence of 2-EHMA affect the mechanical properties of polymer aerogels?
A4: Studies indicate that the ligand structure of the acrylate monomer used in synthesizing polymer aerogels influences their mechanical properties. Specifically, 2-EHMA-based polymer aerogels exhibit higher hardness and thicker microstructures compared to the more flexible 2-ethylhexyl acrylate-based aerogels. [] This suggests a potential for tailoring mechanical properties by controlling the monomer ratio in 2-EHMA-containing copolymers.
Q5: Can 2-EHMA be used to enhance the stability of polymer dispersions?
A5: Research shows that incorporating 2-EHMA as a comonomer can enhance the stability of polymer dispersions. Amphiphilic block copolymers of 2-EHMA and fluorinated acrylates effectively stabilized the dispersion polymerization of cross-linked poly(this compound-stat-chloromethylstyrene) in fluorinated solvents. []
Q6: What polymerization techniques are commonly employed with 2-EHMA?
A6: 2-EHMA can be polymerized using various techniques including emulsion polymerization [, , ], atom transfer radical polymerization (ATRP) [, , , ], and dispersion polymerization. [, , , ] The choice of technique often depends on the desired polymer architecture and application.
Q7: How does the polymerization temperature affect the behavior of 2-EHMA in dispersion systems?
A7: Interestingly, temperature plays a significant role in the dispersion behavior of 2-EHMA-containing polymers. While poly(n-hexyl methacrylate) hairy nanoparticles were not dispersible in poly(alphaolefin) at room temperature or 80 °C, poly(this compound) hairy nanoparticles dispersed at 80 °C but not at room temperature. This reversible clear-to-cloudy transition highlights the temperature-dependent solubility of these nanoparticles. []
Q8: Can 2-EHMA be used in the development of pressure-sensitive adhesives (PSAs)?
A8: Yes, block copolymers containing 2-EHMA and degradable polyperoxides have shown promise as dismantlable PSAs. Notably, a copolymer with a poly(this compound) block and a polyperoxide block derived from methyl sorbate exhibited desirable PSA properties. []
Q9: What role can 2-EHMA play in the creation of unique particle morphologies?
A9: 2-EHMA has been utilized in the fabrication of intriguing particle morphologies. For example, unstable seeded dispersion polymerization of 2-EHMA with polystyrene particles in the presence of n-paraffin droplets led to the creation of "hard-soft" Janus particles. [] Additionally, cage-like polystyrene particles with unique surface dents were created via a similar process, highlighting the versatility of 2-EHMA in controlled polymerization-induced self-assembly. []
Q10: Can 2-EHMA be utilized in biomaterial applications?
A10: Research suggests potential biomaterial applications for 2-EHMA-containing polymers. For instance, a foldable, glistening-free acrylic intraocular lens (IOL) material was synthesized using poly(2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate). The addition of 2% 2-EHMA resulted in excellent optical, foldable, and thermomechanical properties suitable for IOL applications. []
Q11: Can 2-EHMA-based polymers be used as catalytic media?
A11: Research indicates that anion exchange latexes containing 2-EHMA can act as catalytic media. Among a series of latexes synthesized, those with 2-EHMA units showed the highest activity in catalyzing the alkaline hydrolysis of p-nitrophenyl alkanecarboxylates. []
Q12: How does 2-EHMA affect the performance of polyurethane-based materials?
A12: 2-EHMA plays a significant role in modifying the surface properties of segmented polyurethanes (SPUs). Graft-type phospholipid polymers incorporating poly(2-EHMA) side chains demonstrated improved stability and antithrombogenicity compared to other architectures when combined with SPU, highlighting their potential in blood-contacting medical devices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


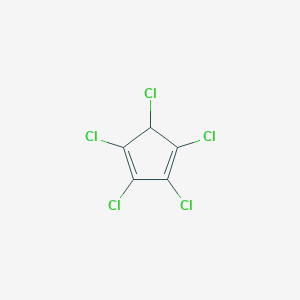
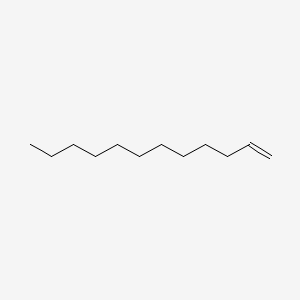
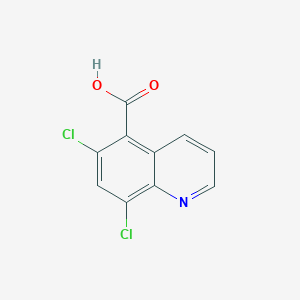

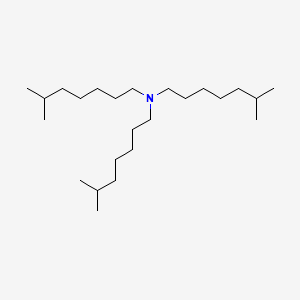

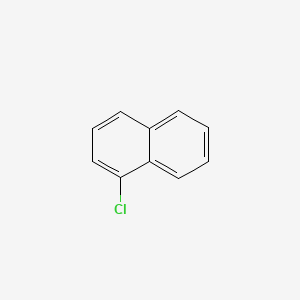
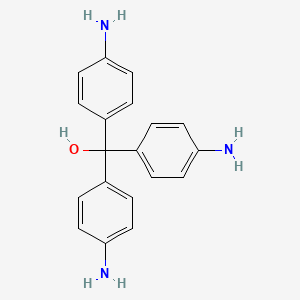
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt](/img/structure/B3422450.png)
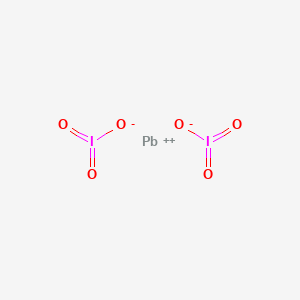
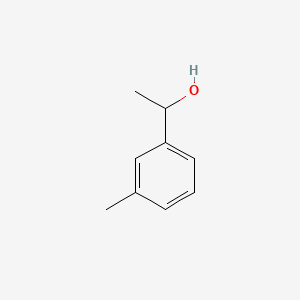
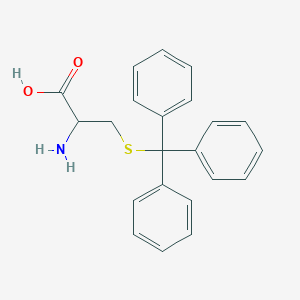
![3-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B3422476.png)
